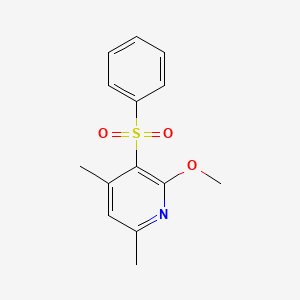

3-(Benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine

Description

3-(Benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine is a heterocyclic compound featuring a pyridine core substituted with a benzenesulfonyl group at the 3-position, methoxy at the 2-position, and methyl groups at the 4- and 6-positions. Its molecular formula is C₁₄H₁₅NO₃S (calculated based on structural analogs), with a molar mass of 277.34 g/mol. This compound is of interest in medicinal chemistry and materials science due to its sulfonamide-like reactivity and structural versatility .

Properties

IUPAC Name |

3-(benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-10-9-11(2)15-14(18-3)13(10)19(16,17)12-7-5-4-6-8-12/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHBHVUECHPVLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401326382 | |

| Record name | 3-(benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401326382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665890 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866136-17-6 | |

| Record name | 3-(benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401326382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine typically involves the reaction of 2-methoxy-4,6-dimethylpyridine with phenylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted pyridine compounds .

Scientific Research Applications

3-(Benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine

- Molecular Formula: C₁₃H₁₂ClNO₂S

- Molar Mass : 281.76 g/mol

- Key Differences :

- Substituent at 2-Position : Chlorine replaces the methoxy group, increasing electronegativity and altering reactivity.

- Applications : The chloro derivative is more reactive in nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing Cl group. This makes it a precursor for further functionalization, unlike the methoxy variant, which is less reactive under similar conditions .

| Property | 3-(Benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine | 2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine |

|---|---|---|

| 2-Position Group | Methoxy (-OCH₃) | Chlorine (-Cl) |

| Molar Mass (g/mol) | 277.34 | 281.76 |

| Reactivity | Moderate (methoxy is electron-donating) | High (Cl is electron-withdrawing) |

3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride

- Molecular Formula : C₁₀H₉ClN₂O₂S

- Molar Mass : 256.71 g/mol

- Key Differences :

- Core Structure : A pyrazole ring replaces the pyridine core, altering aromaticity and hydrogen-bonding capacity.

- Functional Group : The sulfonyl chloride (-SO₂Cl) group enhances electrophilicity, making this compound a reactive sulfonating agent. In contrast, the benzenesulfonyl group in the target compound is stable and less prone to hydrolysis .

| Property | This compound | 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride |

|---|---|---|

| Core Heterocycle | Pyridine | Pyrazole |

| Sulfonyl Group | Benzenesulfonyl (-SO₂C₆H₅) | Sulfonyl chloride (-SO₂Cl) |

| Reactivity | Stable | Highly reactive (sulfonating agent) |

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

- Molecular Formula : C₂₃H₂₅N₃O₃

- Molar Mass : 391.46 g/mol

- Applications: The amine group enables hydrogen bonding, making this compound suitable for biological studies, whereas the target compound’s methoxy and sulfonyl groups favor materials science applications .

| Property | This compound | 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine |

|---|---|---|

| Functional Groups | Benzenesulfonyl, methoxy, methyl | Benzodioxin, dimethylaminomethyl, methoxy |

| Solubility | Low (lipophilic) | Moderate (polar groups enhance aqueous solubility) |

Biological Activity

3-(Benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has a molecular formula of C13H15N1O2S and a CAS number of 866136-17-6. Its synthesis typically involves the reaction of 2-methoxy-4,6-dimethylpyridine with benzenesulfonyl chloride under basic conditions. The reaction can be optimized for yield and purity by adjusting temperature and solvent conditions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to inflammatory pathways, which can be beneficial in treating conditions such as arthritis.

- Receptor Modulation : It may also act as a modulator for certain receptors involved in neurotransmission, potentially impacting mood and cognitive functions.

Biological Activity

The biological activity of this compound has been evaluated in several studies:

- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that it reduces the production of pro-inflammatory cytokines in activated macrophages.

- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial activity against various bacterial strains, making it a candidate for further exploration in the development of new antibiotics.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Inflammation : A study published in Journal of Medicinal Chemistry assessed the anti-inflammatory effects in an animal model of arthritis. The results showed a significant reduction in joint swelling and pain scores compared to controls (p < 0.05) .

- Antibacterial Efficacy : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.